2-Methyl-4-(methylthio)pyrimidine
Overview
Description
2-Methyl-4-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(methylthio)pyrimidine typically involves the methylation of 2-thiouracil. One common method includes the use of sodium hydroxide as a catalyst and methyl iodide as the methylating agent. The reaction is carried out under reflux conditions for 24 hours, yielding the desired product with an 82% yield .
Industrial Production Methods: An alternative industrial method involves the use of S-methyl isothiourea sulfate and diethyl ethoxymethylene malonate as starting materials. This method is advantageous due to its cost-effectiveness, ease of obtaining raw materials, and low environmental impact. The process includes a decarboxylation step using pyridine as an alkaline catalyst, resulting in high yields and simplified post-treatment .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bis(methylthio)pyrimidine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Methylation: Methyl iodide and sodium hydroxide under reflux conditions.
Decarboxylation: Pyridine as an alkaline catalyst.
Major Products:
2,4-Bis(methylthio)pyrimidine: Formed via nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-4-(methylthio)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylthio)pyrimidine is primarily related to its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to various biological effects. For example, pyrimidine derivatives have been shown to modulate tyrosine kinase activity, which is crucial in cancer treatment . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other medicinal compounds.
2,4-Disubstituted Pyrimidines: A class of compounds with diverse pharmacological activities.
Uniqueness: 2-Methyl-4-(methylthio)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group at the 4-position allows for specific interactions with biological targets, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
2-methyl-4-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFJGXGZDKEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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